(3-Methylpiperidin-4-yl)methanaminedihydrochloride

Catalog No.
S13522068
CAS No.
M.F
C7H18Cl2N2
M. Wt
201.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Methylpiperidin-4-yl)methanaminedihydrochloride

Product Name

(3-Methylpiperidin-4-yl)methanaminedihydrochloride

IUPAC Name

(3-methylpiperidin-4-yl)methanamine;dihydrochloride

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

InChI

InChI=1S/C7H16N2.2ClH/c1-6-5-9-3-2-7(6)4-8;;/h6-7,9H,2-5,8H2,1H3;2*1H

InChI Key

HKTFVNITYCCLGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1CN.Cl.Cl

(3-Methylpiperidin-4-yl)methanamine dihydrochloride is a conformationally restricted diamine building block extensively utilized in the synthesis of kinase inhibitors and other advanced pharmacophores [1]. Featuring a piperidine core with a 3-methyl substituent and a 4-aminomethyl group, it provides a highly functionalizable scaffold with both a secondary and a primary amine [2]. Procuring this compound as a dihydrochloride salt ensures a stable, free-flowing solid with high aqueous solubility, making it an essential precursor for reproducible library synthesis and scale-up manufacturing where precise stoichiometric control is required [1].

Research Fit

3-Methyl-4-methanamine piperidine core for opioid and chemokine receptor ligand synthesis
Dihydrochloride salt enables aqueous solubility and solid-state handling
Defined substitution pattern supports isomer-specific SAR studies
Building block for fragment-based discovery and hit optimization

Substituting this specific scaffold with its unmethylated analog (piperidin-4-ylmethanamine) or its free base form leads to significant process and performance failures [1]. The free base is prone to atmospheric carbon dioxide absorption and oxidation, resulting in variable assay yields and poor handling characteristics during procurement and storage [1]. Furthermore, the absence of the 3-methyl group in unmethylated analogs removes critical steric bulk that dictates the conformational locking required for target specificity in kinase pockets [2]. Conversely, N-methylated alternatives eliminate the secondary amine's capacity to act as a functionalization point, drastically altering downstream synthetic routes and rendering them chemically incompatible for protocols requiring dual-amine orthogonal protection [2].

Substitution Risk

Risk Factor
Target
Alternative
Consequence
Positional isomer
3-methyl-4-methanamine
2-methyl or 4-methyl analog
Conformational preferences differ; receptor engagement may shift
Salt form
Dihydrochloride salt
Free base
Limited water miscibility; may not suit aqueous reaction conditions
Missing methanamine
3-methyl-4-methanamine
3-methylpiperidine amine
Shorter side chain alters pharmacophore; CXCR4/opioid activity context may not transfer

Enhanced Storage Stability and Stoichiometric Precision

For industrial procurement, the physical form of the amine precursor is critical. The dihydrochloride salt of (3-methylpiperidin-4-yl)methanamine presents as a highly crystalline, stable solid, whereas the free base is typically a hygroscopic oil or waxy solid that rapidly absorbs atmospheric moisture and CO2 [1]. Quantitative handling assays demonstrate that dihydrochloride salts of piperidine-based diamines maintain >99% purity and constant mass over 6 months under standard ambient storage, whereas the corresponding free bases show up to a 15-20% mass variance due to water and CO2 uptake within weeks [1]. This mass instability in the free base directly compromises stoichiometric accuracy in high-throughput library synthesis, leading to reduced downstream coupling yields [1].

Evidence DimensionMass stability and purity retention (6 months ambient)
Target Compound Data>99% purity retained, negligible mass fluctuation (Dihydrochloride salt)
Comparator Or BaselineFree base analog (15-20% mass variance due to hygroscopicity/CO2)
Quantified Difference>15% improvement in stoichiometric reliability
ConditionsAmbient storage, standard laboratory atmosphere

Procuring the dihydrochloride salt ensures precise molar dosing and eliminates the need for inert-atmosphere handling, directly improving synthetic reproducibility and yield.

Purity vs Analog
Data to verify
95% minimum vs. (1-methylpiperidin-4-yl)methanamine 97%
Purity grade selection for reaction sensitivity
2% difference may affect yield; confirm by HPLC

Steric Hindrance-Driven Binding Affinity in Kinase Inhibitors

The presence of the 3-methyl group on the piperidine ring acts as a critical conformational lock. In the development of kinase inhibitors, the introduction of a methyl group adjacent to the aminomethyl substituent restricts the rotational freedom of the 4-position side chain [1]. Compared to the unmethylated baseline (piperidin-4-ylmethanamine), the 3-methyl analog forces the primary amine into an equatorial pseudo-chair conformation that optimally aligns with the kinase hinge region [1]. Structure-activity relationship (SAR) studies on related oxadiazolone-based kinase inhibitors demonstrate that this specific steric bulk can improve target binding affinity (IC50) by 10- to 50-fold compared to the unmethylated des-methyl comparators, while also reducing off-target promiscuity [1].

Evidence DimensionTarget binding affinity (IC50) in kinase models
Target Compound DataOptimized low-nanomolar binding (with 3-methyl restriction)
Comparator Or BaselineUnmethylated piperidin-4-ylmethanamine derivatives
Quantified Difference10- to 50-fold improvement in IC50
ConditionsKinase inhibition assays (e.g., PIM kinase models)

Buyers developing targeted therapeutics must select the 3-methylated scaffold to achieve the conformational rigidity that drives high-affinity, selective target engagement.

Solubility: Salt vs Free Base
Class-level
Dihydrochloride salt: high water solubility (>1500 g/L class-level) vs. free base: limited miscibility
Salt form supports aqueous synthetic workflows
Class-level inference; confirm solubility for specific compound

Orthogonal Functionalization Capability vs. N-Methylated Analogs

(3-Methylpiperidin-4-yl)methanamine dihydrochloride offers two distinct nucleophilic centers—a primary aliphatic amine and a secondary cyclic amine—with differing steric environments . This allows for highly efficient orthogonal functionalization, where the primary amine can be selectively reacted or protected before functionalizing the piperidine nitrogen . In contrast, using an N-methylated comparator like (1-methylpiperidin-4-yl)methanamine completely eliminates the secondary amine coupling site, restricting the molecule to a single point of attachment . Synthetic protocols utilizing the unmethylated secondary amine of the target compound routinely achieve >85% yield in sequential coupling steps, a synthetic pathway that is chemically impossible with the N-methylated substitute .

Evidence DimensionAvailable functionalization sites and sequential coupling yield
Target Compound Data2 distinct reactive amine sites, >85% sequential yield
Comparator Or Baseline(1-methylpiperidin-4-yl)methanamine (1 reactive site, 0% secondary coupling)
Quantified Difference100% gain in secondary functionalization capability
ConditionsStandard orthogonal protection and amide coupling conditions

Procuring this specific diamine enables dual-axis molecular growth, which is essential for constructing complex, multi-domain drug candidates.

3-Methyl & Opioid Activity
Class-level
Ohmefentanyl ED50 0.00106 mg/kg (13,100× morphine) 3-methyl-4-piperidyl core essential; 4-methyl isomer likely inactive
Core substitution influences receptor engagement context
Derived compound data; core critical for SAR interpretation
Mass vs Isomer
Reported
MW 201.14 (C7H18Cl2N2) vs. (3R,4S)-3-methylpiperidin-4-amine dihydrochloride MW 187.11
Molecular identity confirmation by LC-MS
14 Da difference supports chromatographic differentiation
CXCR4 Scaffold Validation
Source review
N-substituted derivatives IC50 0.1–10 µM (CXCL12 displacement) Fragment-based screening hit confirmed by 31 analogs
Fragment-based discovery context; scaffold suitable for hit optimization
Derivative SAR; core validated in medicinal chemistry program

Precursor for Kinase Inhibitor Synthesis

Directly leveraging the conformational restriction provided by the 3-methyl group, this compound is an ideal building block for synthesizing highly selective kinase inhibitors (e.g., oxadiazolone derivatives) [1]. The specific stereochemistry and steric bulk optimize binding in the ATP pocket, making it superior to unmethylated piperidine analogs in drug discovery campaigns [1].

High-Throughput Pharmacophore Library Generation

The dihydrochloride salt form ensures excellent solubility and stoichiometric precision, which are critical for automated, high-throughput coupling reactions [2]. Its stability against moisture and CO2 allows it to be used reliably in stock solutions for generating diverse libraries of amides and sulfonamides without the yield degradation seen with free base amines [2].

Dual-Axis Scaffold Construction via Orthogonal Protection

Because it possesses both a primary and a secondary amine with distinct reactivities, this compound is perfectly suited for complex synthetic routes requiring sequential, orthogonal functionalization [2]. It allows chemists to build out the 4-aminomethyl vector first, followed by functionalization of the piperidine nitrogen, a strategy impossible with N-alkylated comparators [2].

Application Fit

Application
Selection Property
Validation Focus
Opioid receptor ligand SAR studies
3-methyl-4-methanamine substitution pattern
Opioid receptor binding assay context
CXCR4 chemokine receptor antagonist development
Piperidin-4-yl-methanamine fragment
CXCR4 displacement and signaling assays
Aqueous synthesis and bioconjugation
Dihydrochloride salt water solubility
Reaction condition compatibility and yield
Isomer-specific SAR studies
3-methyl substitution stereochemistry
Conformational analysis and target engagement

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

200.0847040 g/mol

Monoisotopic Mass

200.0847040 g/mol

Heavy Atom Count

11

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